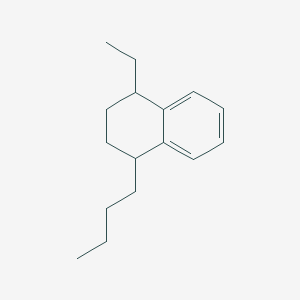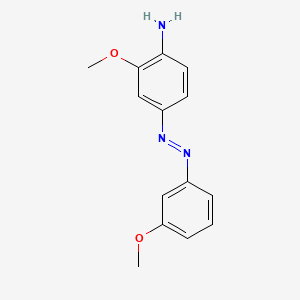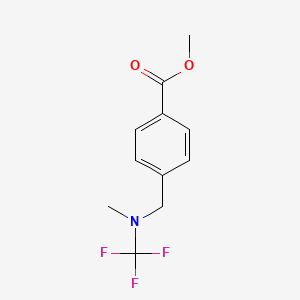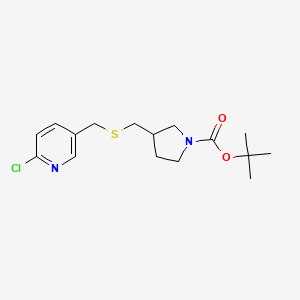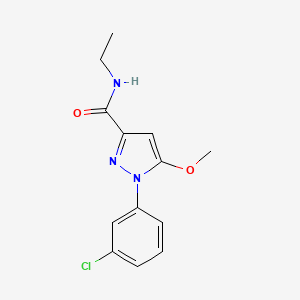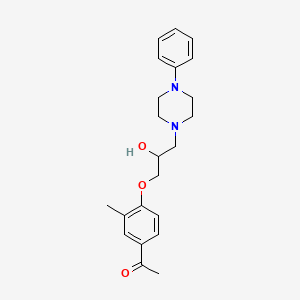
1-(4-Acetyl-2-methylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]-3’-methylacetophenone is a complex organic compound known for its significant pharmacological properties. This compound is characterized by the presence of a phenylpiperazine moiety, which is commonly found in various psychoactive drugs. The compound’s structure includes a hydroxypropoxy group and a methylacetophenone backbone, contributing to its unique chemical behavior and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]-3’-methylacetophenone typically involves multiple steps, starting with the preparation of the phenylpiperazine intermediate. This intermediate is then reacted with a hydroxypropoxy derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]-3’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols. Substitution reactions on the phenyl ring can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an antipsychotic or antidepressant agent due to its affinity for serotonin and dopamine receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with serotonin and dopamine receptors in the brain. It acts as a partial agonist at these receptors, modulating neurotransmitter activity and potentially alleviating symptoms of psychiatric disorders. The molecular targets include the 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: Another phenylpiperazine derivative with similar receptor binding profiles.
Uniqueness
What sets 4’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]-3’-methylacetophenone apart is its unique combination of functional groups, which confer distinct pharmacokinetic and pharmacodynamic properties. Its specific receptor binding profile and metabolic stability make it a promising candidate for further drug development .
Properties
CAS No. |
63990-50-1 |
|---|---|
Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]-3-methylphenyl]ethanone |
InChI |
InChI=1S/C22H28N2O3/c1-17-14-19(18(2)25)8-9-22(17)27-16-21(26)15-23-10-12-24(13-11-23)20-6-4-3-5-7-20/h3-9,14,21,26H,10-13,15-16H2,1-2H3 |
InChI Key |
WMHPFELNGHYGPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



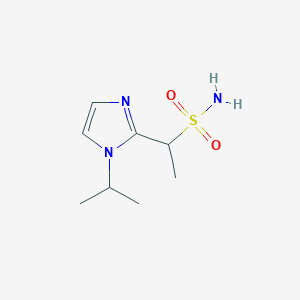
![3H-Tetrazolo[1,5-B]indazole](/img/structure/B13957481.png)
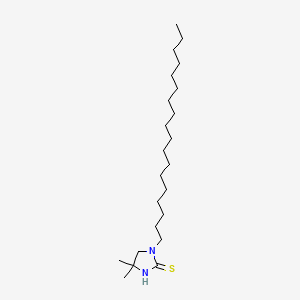

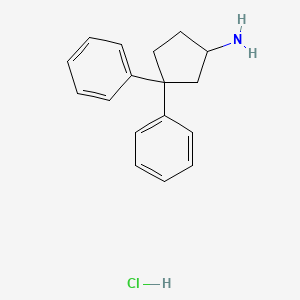
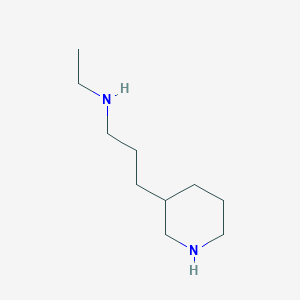
![2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13957514.png)
